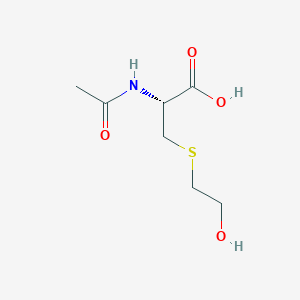
3-Bromo-2-hydroxybenzonitrile
Vue d'ensemble
Description
3-Bromo-2-hydroxybenzonitrile is an organic compound with the empirical formula C7H4BrNO . It has a molecular weight of 198.02 g/mol . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is at the 3rd position, the hydroxyl group is at the 2nd position, and the nitrile group is directly attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 118-122 °C . It has a density of 1.8±0.1 g/cm3, a boiling point of 248.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.6±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 110.4±5.0 cm3 .Applications De Recherche Scientifique
Herbicide Resistance in Plants : Bromoxynil acts as a photosynthetic inhibitor in plants. A study demonstrated the successful introduction of a bacterial detoxification gene in transgenic tobacco plants, conferring resistance to bromoxynil (Stalker, Mcbride, & Malyj, 1988).
Photodegradation and Environmental Effects : Research has investigated the photodegradation of bromoxynil in the presence of carbonates, highlighting the quenching effect of carbonate and bicarbonate on bromoxynil degradation (Kochany, 1992). Another study examined the anaerobic biodegradability of bromoxynil under different conditions, revealing its depletion in methanogenic, sulfidogenic, and Fe(III)-reducing enrichments (Knight, Berman, & Häggblom, 2003).
Herbicide Preparation and Application : Research has focused on the efficient and environmentally friendly preparation of bromoxynil and its esters, highlighting their effectiveness in controlling broad-leafed weeds (Subbarayappa, Joshi, Patil, & Marg, 2010).
Influence on Aquatic Environments : The aquatic phototransformation of bromoxynil has been a subject of study, with research exploring its degradation in water and the influence of different factors such as pH and sodium chloride on its photodegradation (Kochany, Choudhry, & Webster, 1990).
Effect on Plant Mitochondria : Bromoxynil has been shown to affect the bioenergetics of higher plant mitochondria, inhibiting malate- and succinate-dependent respiration in pea stem mitochondria (Zottini, Scoccianti, & Zannoni, 1994).
Herbicide Metabolism in Plants : The metabolism of bromoxynil in different plant species and its correlation with susceptibility to the herbicide has been investigated, showing variations in metabolization rates among different plant species (Schaller, Schneider, & Schutte, 1991).
Mécanisme D'action
Mode of Action
It’s known that the compound can form intramolecular o—h br contacts . This suggests that it may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-hydroxybenzonitrile are currently unknown
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.71 cm/s . These properties impact the bioavailability of the compound, influencing how much of it reaches its targets in the body.
Safety and Hazards
3-Bromo-2-hydroxybenzonitrile is classified as having acute oral toxicity (Category 4), and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499460 | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-28-4 | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features were observed in the crystal structure of 3-bromo-2-hydroxybenzonitrile?
A1: The crystal structure analysis of this compound revealed a partial molecular disorder. Specifically, a 180° rotation of the molecule around the phenol C–O bond leads to disorder involving the bromine and nitrile groups []. This disorder is modeled as affecting only the bromine and nitrile substituents attached to a unique phenol ring. Additionally, the crystal structure exhibits an intramolecular O—H⋯Br contact. Furthermore, intermolecular O—H⋯Br/O—H⋯Nnitrile hydrogen bonding is observed between these disordered groups (bromine and nitrile) and the phenol group. This interaction forms a spiral chain along a twofold screw axis, extending parallel to the b-axis direction. Within this chain, molecules engage in offset face-to-face π-stacking interactions with a plane-to-centroid distance of 3.487 (1) Å [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)





